4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one
Brand Name: Vulcanchem
CAS No.: 1253415-36-9
VCID: VC4076366
InChI: InChI=1S/C10H12N2O2/c13-9-2-5-12(6-3-9)8-1-4-11-10(14)7-8/h1,4,7H,2-3,5-6H2,(H,11,14)
SMILES: C1CN(CCC1=O)C2=CC(=O)NC=C2
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21

4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one

CAS No.: 1253415-36-9

Cat. No.: VC4076366

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21

* For research use only. Not for human or veterinary use.

4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one - 1253415-36-9

Specification

CAS No. 1253415-36-9
Molecular Formula C10H12N2O2
Molecular Weight 192.21
IUPAC Name 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one
Standard InChI InChI=1S/C10H12N2O2/c13-9-2-5-12(6-3-9)8-1-4-11-10(14)7-8/h1,4,7H,2-3,5-6H2,(H,11,14)
Standard InChI Key GXCQDSZAFVYEED-UHFFFAOYSA-N
SMILES C1CN(CCC1=O)C2=CC(=O)NC=C2
Canonical SMILES C1CN(CCC1=O)C2=CC(=O)NC=C2

Introduction

Chemical Structure and Properties

Molecular Architecture

4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one (CAS 2361645-75-0) consists of:

  • Pyridinone core: A six-membered aromatic ring with a lactam oxygen at position 2.

  • 4-Oxopiperidin-1-yl substituent: A piperidine ring (six-membered saturated nitrogen heterocycle) with a ketone group at position 4, attached via its nitrogen to the pyridinone’s carbon-4.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight228.67 g/mol
SMILESC1CN(CCC1=O)C2=CC(=O)NC=C2
InChIKeyZLISERZSFFZNAS-UHFFFAOYSA-N
Parent CompoundCID 66612298

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one involves:

  • Nucleophilic Substitution: Reaction of a halogenated pyridinone intermediate with 4-oxopiperidine or its derivatives.

  • Cyclization: Formation of the pyridinone ring via intramolecular reactions, such as condensation of β-keto esters with amines .

Table 2: Representative Synthesis Steps

StepReagents/ConditionsProduct YieldSource
ChlorinationPCl₅83%
Substitution with MorpholineMorpholine, EtOH/H₂O75%
Reduction of Nitro GroupHydrazine hydrate, Raney Ni95%

Pharmacological Relevance

Role in FXa Inhibition

The 4-oxopiperidin-1-yl group acts as a P4 moiety in anticoagulant drugs, enabling hydrophobic interactions with the S4 pocket of factor Xa (FXa). In apixaban, this interaction is critical for binding affinity .

Key Interactions:

  • Edge-to-face π interactions: The oxopiperidine’s aromatic ring interacts with Trp215 in FXa’s S4 pocket .

  • Hydrophobic stacking: The piperidine ring enhances binding through van der Waals interactions with Tyr99 and Phe174 .

Applications in Drug Development

Intermediate in Apixaban Synthesis

4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one derivatives are pivotal in constructing apixaban’s bicyclic tetrahydropyrazolopyridinone scaffold. For example:

  • Coupling with Ullmann Reagents: Reaction with piperidin-2-one derivatives under CuI catalysis forms the arylpiperidine linkage .

  • Cyclization: Formation of the pyrazolo-pyridinone core via hydrazine-mediated reactions .

Table 3: Apixaban Synthesis Pathway

IntermediateRole in SynthesisReference
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-onePrecursor to apixaban’s P4 moiety
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylateKey intermediate

Challenges and Future Directions

Process-Related Impurities

During apixaban synthesis, impurities such as 1-(4-aminophenyl)-3-morpholinopiperidin-2-one may form, necessitating stringent purification protocols .

Optimization Strategies

  • Green Chemistry: Replacement of hazardous reagents (e.g., Na₂S) with safer alternatives to improve environmental safety .

  • Catalytic Efficiency: Development of enantioselective catalysts to enhance stereoselectivity in oxopiperidine formation .

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